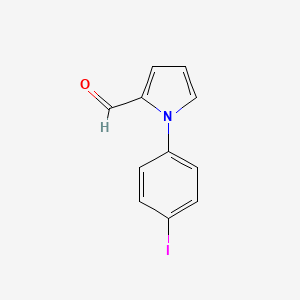

1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

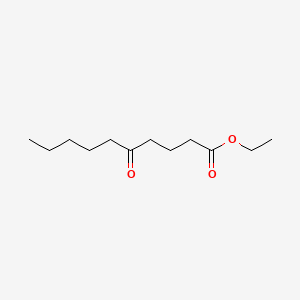

The compound "1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde" is a derivative of pyrrole, which is a five-membered heterocyclic compound with a nitrogen atom. Pyrrole derivatives are of significant interest in organic chemistry due to their presence in various natural products and pharmaceuticals. The iodophenyl group attached to the pyrrole ring suggests potential for further functionalization, given that iodine is a good leaving group in many organic reactions.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One such method is the amine-catalyzed cascade (3 + 2) annulation and aromatization sequence, which can be used to synthesize fully substituted pyrroles . Another approach involves the use of iodine as a dual Lewis acid/mild oxidant to synthesize 1,2,4-trisubstituted pyrroles from enolizable aliphatic aldehydes and primary aliphatic amines . Additionally, a one-step synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes has been reported, which involves the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate . A specific synthesis of a pyrrole-2-carbaldehyde derivative is described where the target compound is synthesized from commercially available pyrrole through acylation and nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a nitrogen atom within the five-membered ring, which contributes to the aromaticity and reactivity of the compound. The substitution at the 2-position with an aldehyde group and at the 1-position with an iodophenyl group in "1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde" would influence its electronic properties and reactivity patterns, potentially making it a versatile intermediate for further chemical transformations.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. The presence of an aldehyde group allows for nucleophilic addition reactions, while the iodophenyl group can participate in cross-coupling reactions due to the iodine's ability to act as a leaving group. The synthesis of pyrrolo[1,2-a]quinoxaline derivatives from pyrrole compounds using Lewis acid catalysis demonstrates the reactivity of the pyrrole ring in electrophilic substitution reactions . The formation of indolizine-1-carbaldehydes from phenylpropiolaldehyde and pyridinium ylides through 1,3-dipolar cycloaddition also highlights the versatility of pyrrole derivatives in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde" would be influenced by the substituents on the pyrrole ring. The iodophenyl group is likely to increase the molecular weight and decrease the hydrogen bonding capability compared to unsubstituted pyrrole. The aldehyde group would contribute to the compound's polarity and reactivity, potentially increasing its solubility in polar solvents. The aromatic nature of the pyrrole ring and the iodophenyl group would also affect the compound's UV-Vis absorption properties, making it potentially useful for spectroscopic analysis.

Aplicaciones Científicas De Investigación

Bioactive Pyrrole-Based Compounds

Research on pyrrole-based compounds reveals their significant role in medicinal chemistry. The pyrrole ring is a common motif in drug discovery, involved in synthesizing compounds with anticancer, antimicrobial, and antiviral activities. This underscores the pyrrole nucleus's importance as a pharmacophore unit in many drugs, suggesting potential pharmaceutical applications for 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde through analogy (Li Petri et al., 2020).

Supramolecular Chemistry

Calix[4]pyrroles, closely related to the query compound, have been utilized in constructing supramolecular capsules. These structures demonstrate the versatility of pyrrole derivatives in creating complex molecular architectures with potential applications in molecular recognition, sensing, and catalysis (Ballester, 2011).

Anion Binding and Sensing

N-confused calix[4]pyrroles, a category of pyrrole derivatives, have been identified for their unique anion-binding properties, differing from regular calix[4]pyrroles. These compounds offer insights into anion sensing and binding, pointing towards the potential use of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde in developing sensors and devices for detecting anionic species in various environments (Anzenbacher et al., 2006).

Analytical Chemistry Applications

Pyrrole-based compounds have also found applications in analytical chemistry, particularly in the synthesis of functional chromophores and as modifiers in various analytical techniques. This indicates the potential role of pyrrole derivatives in developing novel analytical methods and materials (Rocha et al., 2020).

Propiedades

IUPAC Name |

1-(4-iodophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJSQGDQAWTXOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383998 |

Source

|

| Record name | 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

261178-18-1 |

Source

|

| Record name | 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)